4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane CAS 898761-12-1
4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane CAS 898761-12-1
An In-depth Technical Guide to 4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane (CAS 898761-12-1)
Introduction
4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane, identified by CAS number 898761-12-1, is a halogenated butyrophenone derivative. While specific research on this compound is not extensively documented in publicly available literature, its structural features—a dichlorinated, fluorinated phenyl ring attached to a chlorobutanoyl chain—position it as a highly valuable and versatile intermediate in synthetic organic chemistry.
The strategic placement of multiple halogen atoms can significantly influence a molecule's physicochemical properties, including lipophilicity and metabolic stability, which are critical parameters in drug design.[1] The presence of both a reactive ketone and a terminal alkyl chloride makes this compound a bifunctional building block, enabling a wide array of subsequent chemical transformations. This guide synthesizes established chemical principles and data from structurally analogous compounds to provide a comprehensive technical overview, including a proposed synthetic pathway, predictive analytical characterization, and best practices for handling.
Section 1: Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. These parameters are crucial for its application in experimental settings, influencing everything from solvent selection to reaction monitoring.
Caption: Chemical structure of the title compound.
The properties of 4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane are summarized in the table below. These values are critical for planning synthesis, purification, and analytical procedures.
| Property | Value | Source |
| CAS Number | 898761-12-1 | [2] |
| Molecular Formula | C₁₀H₉Cl₂FO | [2] |
| Molecular Weight | 235.08 g/mol | [2] |
| Density (Predicted) | 1.295 g/cm³ | [2] |
| Boiling Point (Predicted) | 340.8°C at 760 mmHg | [2] |
| Flash Point (Predicted) | 159.9°C | [2] |
| Refractive Index (Predicted) | 1.521 | [2] |
| XLogP3 (Predicted) | 3.3 | [2] |
Section 2: Synthesis and Reaction Mechanism
The most direct and industrially scalable method for synthesizing aryl ketones is the Friedel-Crafts acylation .[3] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4]
Proposed Synthetic Route
The logical precursors for the synthesis of 4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane are 3-chloro-4-fluorotoluene and 4-chlorobutyryl chloride . The Friedel-Crafts acylation is directed by the activating, ortho-, para-directing fluorine atom and the deactivating, ortho-, para-directing chlorine atom. The acylation is expected to occur at the position ortho to the fluorine and meta to the chlorine, which is sterically accessible.
Caption: Friedel-Crafts acylation mechanism workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for the synthesis of similar fluorinated butyrophenones. [5]
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Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM, 5 mL per gram of AlCl₃).
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Cooling: Cool the stirred suspension to 0-5 °C in an ice-water bath.
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Reagent Preparation: In the dropping funnel, prepare a solution of 4-chlorobutyryl chloride (1.0 eq) and 3-chloro-4-fluorotoluene (1.05 eq) in anhydrous DCM.
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Addition: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (to hydrolyze the aluminum complexes).
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Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield the final product.
Section 3: Predictive Analytical Characterization
While empirical data for CAS 898761-12-1 is scarce, a robust predictive analysis of its spectral characteristics can be made based on its functional groups and data from analogous structures. [5][6]This information is vital for confirming the identity and purity of the synthesized compound.
| Technique | Predicted Observation | Rationale |
| ¹H NMR | Aromatic Region (δ 7.5-8.0 ppm): Complex multiplets corresponding to the 3 protons on the substituted phenyl ring. Aliphatic Region: - δ ~3.7 ppm (t): CH₂ group adjacent to the chain chlorine (Cl-CH₂). - δ ~3.2 ppm (t): CH₂ group adjacent to the carbonyl (C(=O)-CH₂). - δ ~2.2 ppm (quintet): Central CH₂ group (-CH₂-). | The chemical shifts and splitting patterns (t = triplet) are based on electron-withdrawing effects of adjacent groups (carbonyl, chlorine) and spin-spin coupling with neighboring protons. |
| ¹³C NMR | Carbonyl Carbon (δ ~195-200 ppm): A single peak for the ketone carbon. Aromatic Carbons (δ ~115-165 ppm): Multiple signals for the phenyl ring carbons, with splitting due to C-F coupling. Aliphatic Carbons (δ ~25-45 ppm): Three distinct signals for the butyl chain carbons. | The carbonyl carbon is highly deshielded. The positions of aromatic carbons are influenced by the electronic effects of the Cl and F substituents. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A cluster of peaks around m/z 234, 236, and 238, reflecting the isotopic abundance of two chlorine atoms (³⁵Cl and ³⁷Cl). Key Fragments: Fragments corresponding to the loss of the chlorobutyl chain, and a prominent acylium ion peak. | The isotopic pattern of chlorine is a definitive marker. Fragmentation patterns provide structural information. |
| IR Spec. | ~1690 cm⁻¹ (strong, sharp): Carbonyl (C=O) stretch of the aryl ketone. ~1200-1250 cm⁻¹ (strong): C-F stretch. ~2850-3000 cm⁻¹: Aliphatic C-H stretches. ~650-800 cm⁻¹: C-Cl stretches. | The position and intensity of these absorption bands are characteristic of the specific functional groups present in the molecule. |
Section 4: Reactivity and Synthetic Applications
The synthetic utility of 4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane stems from its two distinct reactive sites:
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The Alkyl Chloride: The terminal chlorine is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as amines, azides, cyanides, or thiols, extending the carbon chain and building molecular complexity.
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The Ketone: The carbonyl group can undergo numerous transformations. It can be reduced to a secondary alcohol (e.g., using NaBH₄), which can then be used in further reactions. Alternatively, it can serve as a handle for forming new C-C bonds via reactions like the Wittig or Grignard reactions.
This dual reactivity makes the compound an ideal precursor for synthesizing complex heterocyclic systems or as a key intermediate in multi-step syntheses of pharmacologically active molecules, particularly those targeting the central nervous system, a common application for butyrophenone derivatives. [1]
Section 5: Safety and Handling
No specific safety data sheet (SDS) is available for CAS 898761-12-1. However, based on the SDS for the structurally similar compound 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2), the following hazards and precautions should be assumed. [7][8]
| Aspect | Recommendation | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. | To prevent skin and eye irritation from splashes. [7] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. | The compound is likely a combustible liquid with potential respiratory tract irritation. [8] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and bases. Keep container tightly closed. | To ensure chemical stability and prevent hazardous reactions. [7] |
| Fire Safety | Combustible liquid. Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. | Water may be ineffective. Keep away from open flames and hot surfaces. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To prevent environmental contamination; the compound is predicted to be toxic to aquatic life. |
Conclusion
4-Chloro-1-(3-chloro-4-fluorophenyl)-1-oxobutane is a specialized chemical intermediate with significant potential for advanced organic synthesis. While direct experimental data is limited, its structure allows for a reliable prediction of its properties, synthetic route, and reactivity based on fundamental chemical principles. Its bifunctional nature—a reactive alkyl halide and a versatile ketone—makes it a powerful tool for medicinal chemists and drug development professionals aiming to construct complex molecular architectures. Adherence to rigorous safety protocols, derived from analogous compounds, is essential for its responsible handling and application in a research environment.
References
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Pharmaffiliates. (n.d.). 4-Chloro-1-(3-fluorophenyl)-1-oxobutane. Retrieved from [Link]
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Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Chloro-4'-Fluorobutyrophenone, 97+% (GC). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]
- Mirante. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet.
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PubChem. (n.d.). 4-Chloro-4'-isopropylbutyrophenone. Retrieved from [Link]
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